1-Benzyl-4-ethynyl-1H-indole
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Overview
Description
1-Benzyl-4-ethynyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and an ethynyl group at the fourth position of the indole ring. This unique structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzyl-4-ethynyl-1H-indole can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under reflux conditions, to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Benzyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitrating agents. This can lead to the formation of halogenated or nitro-substituted derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.
Scientific Research Applications
1-Benzyl-4-ethynyl-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interact with proteins involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-Benzyl-4-ethynyl-1H-indole can be compared with other similar compounds, such as:
1-Benzyl-1H-indole: Lacks the ethynyl group, which may result in different chemical and biological properties.
4-Ethynyl-1H-indole: Lacks the benzyl group, which may affect its reactivity and biological activity.
1-Benzyl-2-ethynyl-1H-indole: The ethynyl group is positioned at the second position instead of the fourth, leading to different steric and electronic effects.
Properties
IUPAC Name |
1-benzyl-4-ethynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-15-9-6-10-17-16(15)11-12-18(17)13-14-7-4-3-5-8-14/h1,3-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSPJRIXMRFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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